(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone is a synthetic organic compound that features a triazole ring and an azetidine ring attached to a dichlorophenyl group
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICHGQIEJBHOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a involving a suitable precursor.
Coupling of the Rings: The triazole and azetidine rings are then coupled to the dichlorophenyl group using a .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability, stability, or functionality.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-chlorophenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dibromophenyl)methanone
Uniqueness
The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone lies in its specific combination of functional groups and rings. The presence of both triazole and azetidine rings, along with the dichlorophenyl group, provides a distinct chemical profile that can lead to unique biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone is a member of the triazole-containing hybrid family, which has gained attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.16 g/mol. The compound features an azetidine ring linked to a triazole moiety and a dichlorophenyl group, which contributes to its biological activity.
Anticancer Activity
Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 0.43 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 4.76 | Inhibition of NF-kB pathway |
| A549 (Lung) | 0.65 | Increased ROS levels leading to apoptosis |
Studies show that these compounds can significantly inhibit cell proliferation and induce apoptosis in cancer cells without affecting normal cells . The mechanism often involves the modulation of signaling pathways such as NF-kB and the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent apoptosis .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
Several studies have focused on the synthesis and evaluation of triazole-containing compounds similar to this compound:
- Study on HCT116 Cells : A derivative demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells. The study highlighted the compound's ability to induce apoptosis through increased ROS production and mitochondrial membrane potential decline .
- Antimicrobial Evaluation : A series of triazole derivatives were tested against various pathogens. One derivative showed promising activity against Staphylococcus aureus with an MIC of 12 µg/mL, indicating potential for further development as an antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
